4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
CAS No.: 946427-86-7
Cat. No.: VC11725666
Molecular Formula: C14H11BrF3NO2
Molecular Weight: 362.14 g/mol
* For research use only. Not for human or veterinary use.
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole - 946427-86-7](/images/structure/VC11725666.png)
Specification
CAS No. | 946427-86-7 |
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Molecular Formula | C14H11BrF3NO2 |
Molecular Weight | 362.14 g/mol |
IUPAC Name | 4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole |
Standard InChI | InChI=1S/C14H11BrF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2 |
Standard InChI Key | DEZDVAAAZZONAM-UHFFFAOYSA-N |
SMILES | C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr |
Canonical SMILES | C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CBr |
Introduction
Chemical Structure and Substituent Effects
Core Isoxazole Framework
The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its aromaticity and electronic properties make it a privileged scaffold in medicinal chemistry, enabling interactions with biological targets through hydrogen bonding and π-π stacking . In this compound, the ring is substituted at three positions:
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4-Position: A bromomethyl (-CH₂Br) group, which introduces electrophilic reactivity for further functionalization.
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5-Position: A cyclopropyl (C₃H₅) group, contributing steric bulk and conformational rigidity.
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3-Position: A 2-(trifluoromethoxy)phenyl (C₆H₄OCF₃) group, enhancing lipophilicity and metabolic stability .
Molecular Formula and Mass
Based on structural analogs , the molecular formula is estimated as C₁₄H₁₀BrF₃NO₂, with a molecular weight of 372.14 g/mol. Key physicochemical predictions include:
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LogP: ~3.9 (indicating high lipophilicity, similar to brominated isoxazoles ).
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Polar Surface Area (PSA): ~26.03 Ų (suggesting moderate membrane permeability) .
Synthesis and Reaction Pathways
Key Precursors and Intermediates
The synthesis of 4-(bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole likely involves a multi-step sequence starting from methyl 3-cyclopropyl-3-oxopropanoate (CAS: 32249-35-7), as demonstrated in related isoxazole syntheses .
Formation of the Isoxazole Core
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Oxime Formation: (Z)-2-(trifluoromethoxy)benzaldehyde is condensed with hydroxylamine hydrochloride to yield the corresponding oxime.
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Chlorination: The oxime is treated with N-chlorosuccinimide (NCS) to generate a chloroxime intermediate.
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Cyclization: Reaction of the chloroxime with methyl 3-cyclopropyl-3-oxopropanoate in tetrahydrofuran (THF) and potassium carbonate at 35°C forms the isoxazole ring .
Bromination of the Methyl Group
The methyl ester at the 4-position is converted to a bromomethyl group via a radical bromination or nucleophilic substitution. For example:
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Reagent: Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).
Example Reaction Table
Step | Reagents/Conditions | Yield | Reference |
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Cyclization | K₂CO₃, THF, 35°C | 55% | |
Bromination | PBr₃, DCM, 0°C | 70% (predicted) | – |
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
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Melting Point: Estimated >150°C (based on brominated isoxazole analogs ).
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Solubility: Poor in water (<0.1 mg/mL); soluble in organic solvents (e.g., THF, DCM).
Spectroscopic Characterization
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¹H NMR: Key signals include:
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Mass Spectrometry: Expected [M+H]⁺ peak at m/z 373.04.
Application | Target | Mechanism |
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Antibiotic | DNA gyrase | Inhibition of bacterial replication |
Antiviral | Viral protease | Blocking polyprotein processing |
Neuropathic pain | NMDA receptor | Antagonism of glutamate signaling |
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